

# The Pharmacokinetics and Bioavailability of Carbocysteine Lysine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of **carbocysteine lysine** salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Carbocysteine, in its lysine salt form, is a well-established mucoactive agent. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and developing new formulations. This guide synthesizes available data to present a clear picture of its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability from various dosage forms.

#### **Pharmacokinetic Profile**

**Carbocysteine lysine** salt is readily absorbed orally. Upon absorption, the lysine moiety is cleaved, releasing the active compound, S-carboxymethyl-L-cysteine (SCMC).[1][2] The pharmacokinetic properties of carbocysteine are characterized by rapid absorption and a relatively short half-life.

## **Absorption**

Following oral administration, carbocysteine is rapidly absorbed from the gastrointestinal tract. [3][4] Peak serum concentrations (Cmax) are typically reached within 1 to 2 hours.[2][4] The



lysine salt was developed to enhance solubility and absorption.[5]

#### **Distribution**

Carbocysteine distributes into various tissues, with a particular affinity for lung and bronchial secretions, which is relevant to its therapeutic effect.[3][6] The apparent volume of distribution has been reported to be approximately 60.4 liters.[5]

#### Metabolism

The metabolism of carbocysteine is complex and can vary among individuals, potentially due to genetic polymorphisms.[3][7] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, resulting in the formation of inactive metabolites.[3] A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified.[8] It is generally accepted that sulfoxidation is a main metabolic pathway.[3]

#### **Excretion**

Carbocysteine and its metabolites are primarily eliminated through the kidneys.[5] A significant portion of the administered dose, estimated to be between 30% and 60%, is excreted unchanged in the urine.[3][5]

# **Quantitative Pharmacokinetic Data**

The following table summarizes key pharmacokinetic parameters of **carbocysteine lysine** salt and carbocysteine from various studies.



Parameter	Value	Dosage Form & Strength	Subject Population	Source
Cmax	11.2 mcg/mL	2.7g Carbocysteine Lysine	Not Specified	[5]
1.29 - 11.22 μg/ml	500-1500 mg S- carboxymethyl-l- cysteine (multiple doses)	Not Specified	[9]	
5.6 μg/mL	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
5.8 μg/mL	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
Tmax	1.5 - 2 hrs	2.7g Carbocysteine Lysine	Not Specified	[5]
1 - 1.7 hours	Oral Carbocysteine	Not Specified	[2][3]	
2.2 hr	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
2.3 hr	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
AUC	43.3 mcg/ml/hr	2.7g Carbocysteine Lysine	Not Specified	[5]



20.1 ± 4.3 μg·hr/mL (AUC0- t)	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		_
21.4 ± 3.9 μg·hr/mL (AUC0- t)	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
22.8 ± 4.5 μg·hr/mL (AUC0- ∞)	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
23.9 ± 4.2 μg·hr/mL (AUC0- ∞)	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
Half-life (t½)	~1.5 hours	Not Specified	Not Specified	[5]
1.33 hours	Oral Carbocysteine	Not Specified	[2]	
1.5 ± 0.1 hr	1000 mg Carbocysteine Tablet (Test)	20 Healthy Chinese Male Volunteers		
1.5 ± 0.2 hr	1000 mg Carbocysteine Tablet (Reference)	20 Healthy Chinese Male Volunteers		
Volume of Distribution (Vd)	60.4 liters	Not Specified	Not Specified	[5]

# **Bioavailability**

Studies have shown that the bioavailability of carbocysteine does not significantly differ between various oral pharmaceutical formulations, such as tablets, syrups, capsules, and granules.[5][10][11] This suggests that these dosage forms can be used interchangeably



without a significant impact on clinical efficacy. Bioequivalence studies comparing different tablet and capsule formulations have confirmed their therapeutic equivalence.[12][13][14]

# **Experimental Protocols**

The determination of carbocysteine concentrations in biological matrices is essential for pharmacokinetic and bioavailability studies. Various analytical methods have been developed and validated for this purpose.

# **Bioanalytical Method: LC-MS/MS**

A common and sensitive method for quantifying carbocysteine in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18]

- 4.1.1. Sample Preparation (Protein Precipitation)
- An aliquot of 200 μL of a plasma sample is transferred to a 2-mL Eppendorf tube.[17]
- 25 μL of an internal standard solution (e.g., Rosiglitazone) is added and vortexed for 20-30 seconds.
- 700 μL of methanol is added to precipitate plasma proteins, followed by vortexing for 5 minutes.[17]
- The sample is centrifuged at 15,000 rpm for 5 minutes at 10°C.[17]
- 250 μL of the supernatant is diluted with 250 μL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v) and transferred to HPLC vials for analysis.[17]
- 4.1.2. Chromatographic Conditions
- Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 μm.[17]
- Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60).[17]
- Flow Rate: 500 μl/min.[17]
- Injection Volume: 5 μl.[17]



• Column Temperature: 40°C.[17]

4.1.3. Mass Spectrometric Detection

Ionization Mode: Positive Ion Mode.[17]

MRM Transitions:

Carbocysteine: 180.0 > 89.0.[17]

Rosiglitazone (IS): 238.1 > 135.1.[17]

## **Bioequivalence Study Design**

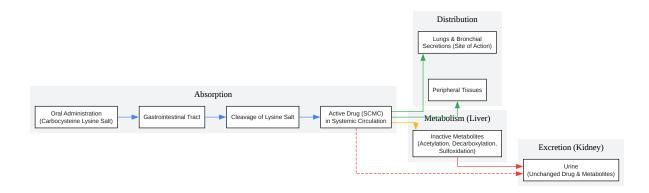
A typical bioequivalence study for carbocysteine formulations follows an open-label, randomized, two-sequence, two-period crossover design.[19][12][13]

- Subjects: Healthy adult volunteers.
- Dosing: A single oral dose of the test and reference formulations are administered on separate occasions.
- Washout Period: A washout period of at least one week separates the two treatment periods.
   [12][13]
- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose). [12][13]
- Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
- Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals
  of the geometric mean ratios of Cmax and AUC for the test and reference products against
  the standard acceptance range (e.g., 80-125%).



### **Visualizations**

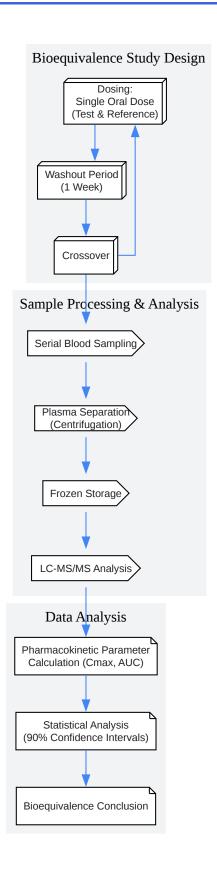
The following diagrams illustrate key processes related to the pharmacokinetics and analysis of carbocysteine lysine.



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Caption: ADME pathway of carbocysteine lysine salt.

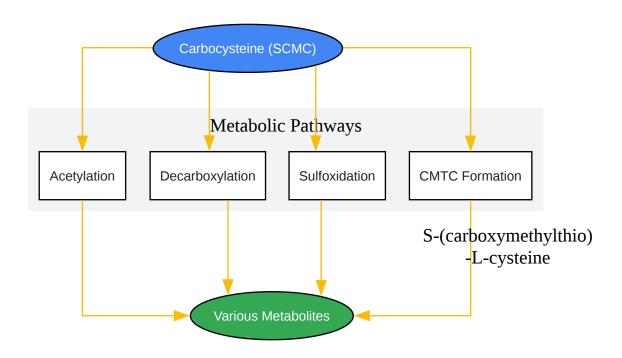




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Caption: Workflow for a carbocysteine bioequivalence study.





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Caption: Major metabolic pathways of carbocysteine.

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